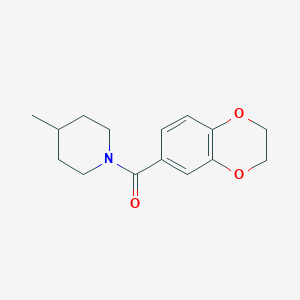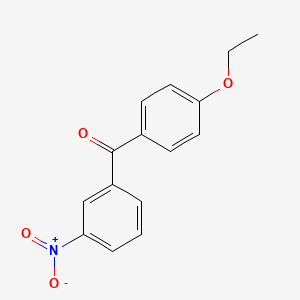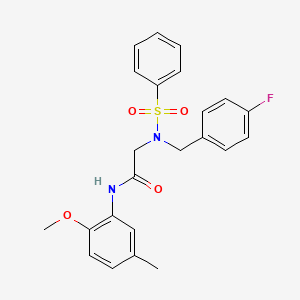
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DMFPAA, is a chemical compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is believed to exert its pharmacological effects by modulating the activity of certain receptors and ion channels in the brain. Specifically, it has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This mechanism of action may underlie its potential therapeutic effects in treating neurodegenerative disorders and enhancing cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine, which are involved in cognitive function and motor control. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in treating neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Additionally, its potential therapeutic applications in various fields of science make it a valuable tool for researchers. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is its potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies may be conducted to investigate its effects on other ion channels and receptors in the brain, as well as its potential to modulate other neurotransmitters. Finally, research may be conducted to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics in vivo.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized by the reaction of 2-furylacrylic acid with N-(2,5-dimethoxyphenyl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 147-149°C.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied for its potential to act as a novel anti-cancer agent. In pharmacology, it has been investigated for its ability to modulate the activity of certain ion channels in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In neuroscience, it has been explored for its potential to enhance cognitive function and treat neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-10-11-20(25-2)19(14-16)22-21(23)18(13-17-9-6-12-26-17)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,22,23)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJNQSQFSMLBR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)



![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)


![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)